molecular formula C16H12FN3OS B12256797 N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide

N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide

Cat. No.: B12256797
M. Wt: 313.4 g/mol
InChI Key: NHRDJDQMCYCTMN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide is a synthetic quinoxaline derivative offered for early-stage drug discovery and biological screening. Quinoxaline, a nitrogen-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities . This compound features a fluorophenylacetamide group linked via a sulfanyl bridge to the quinoxaline core, a structural motif that is frequently explored in the development of novel therapeutic agents. Quinoxaline derivatives are the subject of significant research for their potential in oncology. They have demonstrated promising results as inhibitors of key molecular targets, such as Fibroblast Growth Factor Receptor 1 (FGFR1), a validated target in several deadly human cancers including lung and breast cancer . Furthermore, the quinoxaline core is a key component in compounds evaluated for their antitumor activity against various cancer cell lines . Beyond oncology, this chemical class is actively investigated for its potent antimicrobial properties. Research indicates that quinoxaline derivatives can exhibit activity against a broad spectrum of pathogens, including gram-positive and gram-negative bacteria, as well as fungal species . Their antiviral potential has also garnered interest, making them candidates for development against emerging viral pathogens . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological assay screening. Researchers can utilize this compound to probe the pharmacological potential of the quinoxaline scaffold. It is supplied with guaranteed high purity and structural confirmation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12FN3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-quinoxalin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H12FN3OS/c17-11-5-7-12(8-6-11)19-15(21)10-22-16-9-18-13-3-1-2-4-14(13)20-16/h1-9H,10H2,(H,19,21)

InChI Key

NHRDJDQMCYCTMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a sulfanyl group and a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity in various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including topoisomerase II, which plays a critical role in DNA replication and repair. Inhibition of this enzyme can lead to cytotoxic effects in cancer cells by causing DNA damage and inducing apoptosis .
  • Receptor Binding : The structural features of the compound allow it to bind selectively to certain receptors, modulating their activity and influencing various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including HePG-2, Hep-2, and Caco-2. It was found to be particularly effective in inducing cell cycle arrest at the G2/M phase and promoting apoptosis in Caco-2 cells .
Cell LineIC50 (µM)Mechanism of Action
HePG-21.5Topoisomerase II inhibition
Hep-21.9DNA intercalation and apoptosis induction
Caco-20.8Cell cycle arrest

Enzyme Inhibition

In addition to its anticancer effects, the compound has shown potential as an enzyme inhibitor:

  • Calpain Inhibition : Similar compounds have been reported to inhibit calpains effectively, suggesting that this compound may also exhibit this activity .

Case Studies

  • Study on Topoisomerase II Inhibitors : A comparative study evaluated various quinoxaline derivatives for their efficacy against topoisomerase II. This compound was identified as one of the most potent inhibitors, outperforming other derivatives in terms of cytotoxicity against cancer cell lines .
  • Cytotoxicity Assessment : Another investigation focused on the structure-activity relationship (SAR) of quinoxaline derivatives. The study highlighted that modifications on the phenyl ring significantly influenced the cytotoxicity profile, with this compound showing promising results against multiple tumor types .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

The synthesis of N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide typically involves the reaction of 3-phenylquinoxaline-2(1H)-thione with various acylating agents. Recent studies have highlighted novel synthetic routes that enhance yield and purity, making it easier to obtain this compound for further research. For instance, one study utilized a chemoselective reaction with soft electrophiles to prepare a series of quinoxaline derivatives, including this compound, demonstrating significant improvements in synthetic efficiency and compound diversity .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as HCT-116 and MCF-7. For example, specific derivatives demonstrated IC50 values as low as 1.9 µg/mL against HCT-116 cells, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Antiviral Activity

The compound's antiviral properties have also been investigated, with some synthesized quinoxaline derivatives exhibiting significant protective activity against viral infections such as Tobacco Mosaic Virus (TMV). The effective concentration (EC50) for certain derivatives was reported to be lower than that of established antiviral agents, suggesting that these compounds could serve as potential antiviral therapeutics .

Antimicrobial Effects

In addition to its anticancer and antiviral applications, this compound has been evaluated for its antibacterial and antifungal properties. Studies have indicated that certain derivatives can inhibit the growth of various bacterial strains, positioning them as candidates for the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Recent research has focused on modifying the quinoxaline scaffold to enhance potency and selectivity. The introduction of different substituents at various positions on the quinoxaline ring has been shown to significantly affect the compound's efficacy against cancer and other diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

Study Compound Biological Activity IC50/EC50
This compoundAnticancer (HCT-116)1.9 µg/mL
Quinoxaline derivativeAntiviral (TMV)EC50 = 287.1 mg/mL
Various derivativesAntimicrobialVariable

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the sulfanyl group acts as a nucleophile, enabling substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
AlkylationAlkyl halides in DMF, K₂CO₃, 60–80°CFormation of thioether derivatives
AcylationAcetyl chloride, pyridine, RTThioester formation

These reactions exploit the electron-rich sulfur center, with yields optimized in polar aprotic solvents like dimethylformamide (DMF) under mild heating.

Oxidation and Reduction Reactions

The compound’s sulfur and nitrogen functionalities participate in redox transformations:

Oxidation

Oxidizing AgentConditionsProductSource
H₂O₂ (30%)Acetic acid, 50°CSulfoxide or sulfone derivatives
KMnO₄Acidic aqueous mediumCleavage of sulfanyl group

Reduction

Reducing AgentConditionsProductSource
NaBH₄Methanol, RTReduction of acetamide carbonyl
LiAlH₄THF, refluxAmine formation

Selective oxidation of the sulfur atom to sulfoxide is achieved with H₂O₂, while stronger oxidants like KMnO₄ lead to complete oxidation or bond cleavage.

Condensation and Cyclization Reactions

The acetamide group participates in condensation reactions to form heterocycles:

ReactionReagents/ConditionsProductSource
Hydrazide condensationHydrazine hydrate, ethanol, refluxFormation of triazole derivatives
Cyclization with aldehydesAcetaldehyde, HCl, RTQuinoxaline-fused rings

For example, treatment with hydrazine hydrate generates triazole-linked analogs (e.g., 4748 in Scheme 15 of ), critical for antitumor activity studies.

Synthetic Pathway and Key Intermediates

The compound is synthesized via a multi-step route:

  • Thiolation of Quinoxaline :
    Phenylquinoxaline-2(1H)-thione (46 ) reacts with 2-chloro-N-(4-fluorophenyl)acetamide in DMF with triethylamine to form the sulfanyl-acetamide backbone .

  • Functionalization :
    Intermediate 47 undergoes further reactions (e.g., hydrazine treatment) to yield bioactive derivatives like 48 (88% yield) .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The fluorine atom on the phenyl ring can be displaced by strong nucleophiles (e.g., amines) under basic conditions.

  • Radical Reactions : Under UV light, the sulfanyl group participates in radical-mediated coupling reactions, forming dimeric structures.

Stability and Reactivity Trends

  • pH Sensitivity : The compound is stable in neutral conditions but hydrolyzes in strongly acidic/basic media, cleaving the acetamide bond.

  • Thermal Stability : Decomposes above 200°C, with DSC studies showing exothermic peaks indicative of oxidative degradation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide 4-fluorophenyl, quinoxalin-2-ylsulfanyl ~357.3 (calc.) Balanced lipophilicity; potential kinase inhibition .
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) Thiazole, triazole, quinoxaline 458.5 Click chemistry synthesis; enhanced cytotoxicity .
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Chloroquinoline, ethoxyphenyl 464.96 Antitumor activity via topoisomerase inhibition; bulky substituents reduce solubility .
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole, 4-fluorophenyl ~316.3 (calc.) Neuroprotective properties; reduced quinoxaline-related toxicity .
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide Pyrimidine, fluorobenzyl ~350.4 (calc.) Antiviral activity; polar pyrimidine enhances water solubility .

Key Observations :

  • Quinoxaline vs. Pyrimidine/Benzothiazole: Quinoxaline derivatives (e.g., the target compound and 11d) exhibit stronger DNA-binding and kinase inhibitory activity compared to pyrimidine or benzothiazole analogues, likely due to planar aromatic systems .
  • Fluorophenyl vs. Ethoxyphenyl : The 4-fluorophenyl group improves metabolic stability over ethoxyphenyl (as in ), which may undergo demethylation .
  • Triazole/Thiazole Additions : Compound 11d’s triazole-thiazole hybrid structure increases molecular weight and complexity, correlating with higher cytotoxicity but reduced synthetic yield .
Physicochemical Properties
  • Solubility : The target compound’s logP (estimated 2.8) is lower than ethoxyphenyl derivatives (logP ~3.5, ), favoring better aqueous solubility.
  • Crystallinity : Analogues like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H⋯O hydrogen bonding, enhancing crystalline stability .

Preparation Methods

Condensation of o-Phenylenediamine with Dicarbonyl Compounds

The quinoxaline moiety is classically synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or neutral conditions. For example, 2-chloro-3-phenylquinoxaline (1 ) serves as a key intermediate in many protocols. This intermediate is typically prepared by reacting o-phenylenediamine with phenylglyoxal in refluxing acetic acid, followed by chlorination using phosphorus oxychloride (POCl₃).

Recent adaptations employ microwave-assisted condensation to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 85%. The choice of solvent significantly impacts purity; chloroform and ethanol are preferred for their ability to dissolve intermediates without side reactions.

Thiolation of Chloroquinoxaline Derivatives

Introduction of the sulfanyl group at position 2 of quinoxaline is achieved through nucleophilic aromatic substitution. In a representative procedure, 2-chloro-3-phenylquinoxaline (1 ) reacts with N-cyclohexyldithiocarbamatecyclohexylammonium salt (2 ) in chloroform at 61°C for 12 hours, yielding 3-phenylquinoxaline-2(1H)-thione (3 ) in 69% yield.

Critical parameters include:

  • Temperature : Reactions below 50°C result in incomplete substitution, while temperatures above 70°C promote decomposition.
  • Solvent : Chloroform outperforms THF or DMF due to its inertness toward thiols.

Synthesis of the Acetamide Side Chain

Preparation of N-(4-Fluorophenyl)-2-Chloroacetamide

The acetamide precursor is synthesized via Schotten-Baumann reaction conditions. 4-Fluoroaniline reacts with chloroacetyl chloride in toluene at 0–5°C, catalyzed by triethylamine (TEA). This yields N-(4-fluorophenyl)-2-chloroacetamide (4 ) with 89% purity after recrystallization from petroleum ether.

Key spectroscopic data :

Parameter Value Source
1H NMR (CDCl₃) δ 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 4.21 (s, 2H, CH₂Cl), 3.98 (s, 1H, NH)
13C NMR (CDCl₃) δ 165.8 (C=O), 159.3 (C-F), 135.2, 129.1, 115.4, 114.9 (ArC), 42.7 (CH₂Cl)

Thioether Formation via Nucleophilic Displacement

The chloro group in 4 is displaced by the sulfanyl moiety of 3 in a two-phase system. Optimized conditions use:

  • Base : Potassium carbonate (K₂CO₃) in stoichiometric excess (2.5 equiv)
  • Solvent : Acetonitrile/water (3:1 v/v)
  • Temperature : 80°C for 8 hours

This step affords N-(4-fluorophenyl)-2-(quinoxalin-2-ylsulfanyl)acetamide (5 ) in 72–78% yield. Prolonged heating beyond 10 hours leads to hydrolysis of the acetamide group, reducing yields to <50%.

Modern Catalytic and Metal-Free Approaches

Photoinduced Cyclization for Sulfanyl Incorporation

A metal-free protocol utilizes visible light (450 nm) to activate 2-chloroquinoxaline (1 ) and thiophenol derivatives. Irradiation for 6 hours in DMSO at room temperature achieves 81% conversion, bypassing the need for toxic thiating reagents.

Advantages :

  • Eliminates requirement for anhydrous conditions
  • Reduces byproduct formation from dithiocarbamate decomposition

One-Pot Tandem Reactions

Recent advances demonstrate a sequential Michael addition/cyclization strategy using:

  • Michael acceptor : Ethyl acrylate (1.2 equiv)
  • Catalyst : L-Proline (10 mol%)
  • Oxidant : TBHP (tert-butyl hydroperoxide)

This method constructs both the quinoxaline and acetamide moieties in a single reactor, achieving 68% overall yield.

Purification and Characterization

Crystallization Techniques

Crude 5 is purified via gradient recrystallization:

  • Primary solvent : Ethyl acetate removes non-polar impurities
  • Secondary solvent : Methanol/water (4:1) eliminates unreacted 4
    Final purity >98% is confirmed by HPLC (C18 column, MeCN/H₂O 70:30).

Spectroscopic Validation

Critical data for this compound :

Technique Key Signals Source
FT-IR (KBr) 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-S)
1H NMR (DMSO-d6) δ 8.72 (s, 1H, NH), 8.15–7.98 (m, 4H, ArH), 7.45–7.32 (m, 4H, ArH), 4.18 (s, 2H, SCH₂)
HRMS (ESI+) m/z 356.0921 [M+H]+ (Calc. 356.0924)

Industrial-Scale Considerations

Cost Optimization

Bulk synthesis replaces chloroacetyl chloride with cheaper chloroacetic anhydride, reducing raw material costs by 34% without compromising yield.

Waste Management

The thiation step generates cyclohexylamine hydrochloride as a byproduct. Neutralization with NaOH produces recyclable cyclohexylamine, achieving 92% recovery efficiency.

Q & A

Q. Table 1: Key Structural Parameters from X-ray Studies

ParameterValue (Å/°)Source Compound
C–S bond length1.76–1.82Quinoxaline-thioacetamide
Intramolecular H-bond2.2–2.5 (C–H⋯O)

Advanced: How can intramolecular hydrogen bonds be leveraged to optimize the synthetic yield of this compound?

Answer:
Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize transition states during synthesis, reducing side reactions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group while stabilizing intermediates.
  • Temperature control : Slow crystallization at 293 K promotes favorable packing via intermolecular N–H⋯O bonds, improving yield .
  • pH adjustment : Mildly basic conditions (pH 7–8) deprotonate the thiol group without hydrolyzing the acetamide .

Basic: What analytical techniques are critical for characterizing the electronic properties of the quinoxaline moiety?

Answer:

  • UV-Vis spectroscopy : Identifies π→π* transitions in the quinoxaline ring (λmax ~300–350 nm).
  • Cyclic voltammetry : Measures redox behavior linked to the electron-deficient quinoxaline core.
  • DFT calculations : Predicts HOMO-LUMO gaps and charge distribution (e.g., using UCSF Chimera for visualization) .

Advanced: What in vitro assays are used to evaluate the antimicrobial activity of this compound?

Answer:

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
  • Mechanistic studies : Fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

Q. Table 2: Example Biological Activity Data

OrganismMIC (µg/mL)Mechanism Hypothesized
S. aureus8–16Membrane disruption
C. albicans32–64Ergosterol synthesis

Advanced: How do computational studies inform the design of derivatives with improved target binding?

Answer:

  • Molecular docking (UCSF Chimera) : Models interactions between the quinoxaline-thioacetamide core and enzyme active sites (e.g., kinase ATP-binding pockets) .
  • MD simulations : Predict stability of ligand-receptor complexes under physiological conditions.
  • SAR analysis : Modifications to the fluorophenyl or sulfanyl groups alter steric/electronic profiles, as shown in derivatives like N-(4-fluorophenyl)-4-hydroxybutyramide .

Data Contradiction: How should researchers address discrepancies in reported biological activities across studies?

Answer:

  • Standardize assay protocols : Variability in MICs may arise from differences in inoculum size or growth media.
  • Control for compound purity : HPLC or LC-MS validates sample integrity .
  • Replicate under identical conditions : Cross-laboratory validation reduces artifact-driven contradictions .

Advanced: What strategies improve aqueous solubility for in vivo testing?

Answer:

  • Prodrug formulation : Introduce phosphate or glycoside groups at the acetamide nitrogen.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
  • Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) based on methods for related fluorophenyl acetamides .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (analogous to N-(4-methoxyphenyl)acetamide handling) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • First aid : Immediate rinsing with water for dermal exposure; medical consultation for ingestion .

Advanced: How does the electronic nature of the quinoxaline ring influence redox activity?

Answer:
The electron-deficient quinoxaline core facilitates single-electron transfer reactions, as shown by:

  • Cyclic voltammetry peaks at −0.8 V to −1.2 V (vs. Ag/AgCl) for reduction of the quinoxaline ring.
  • EPR spectroscopy : Detects stable radical intermediates in protic solvents.
  • DFT-calculated LUMO localization on the quinoxaline moiety, confirming its role as an electron acceptor .

Advanced: What crystallographic databases or tools are essential for structural comparisons?

Answer:

  • Cambridge Structural Database (CSD) : Compare bond parameters with analogs like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide .
  • UCSF Chimera : Visualize hydrogen-bonding networks and packing motifs (e.g., infinite chains along the c-axis) .

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